Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate
Description
Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a propanoate backbone with a hydroxy group at the β-position and a substituted aromatic ring. The phenyl group is functionalized with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound’s stereochemistry is critical, as the (S)-configuration of analogous β-hydroxy esters has been confirmed via derivatization with Mosher’s reagent and NMR analysis . Such esters are valuable intermediates in pharmaceutical synthesis, particularly for chiral building blocks, due to their reactive hydroxy and ester functionalities.
Properties
Molecular Formula |
C12H15FO4 |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6,10,14H,3,7H2,1-2H3 |
InChI Key |
WWRRLENZWMDMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)F)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The hydroxypropanoate ester moiety may also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate (CAS: Not provided)
- Substituents : 4-nitro group (strong electron-withdrawing).
- Key Differences : The nitro group increases acidity at the β-hydroxy position compared to the target compound’s methoxy group (electron-donating). This enhances reactivity in nucleophilic substitutions but reduces metabolic stability.
- Configuration : (S)-configuration confirmed via ¹H/¹⁹F-NMR of Mosher’s esters .
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate (CAS: Not provided)
- Substituents : 2,6-dichloro groups (bulky, electron-withdrawing).
- Key Differences : Chlorine’s larger atomic size and lipophilicity may improve membrane permeability but introduce steric hindrance. The target compound’s single fluorine and methoxy substituents offer a balance between electronic effects and steric accessibility.
- Configuration : (S)-configuration established using analogous NMR methods .
Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS: 2918924-61-3)
- Substituents : 5-fluoro and 2-trifluoromethyl groups.
- However, it may reduce solubility compared to the target’s methoxy group .
Modifications to the Propanoate Chain
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS: 1706452-47-2)
- Substituents : Difluoro at C2 and 3-methoxyphenyl.
- Key Differences: The difluoro substitution increases electronegativity, altering the hydroxy group’s acidity and conformational flexibility. This could enhance metabolic resistance compared to the target compound’s mono-fluorinated structure .
Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate (CAS: 1823386-91-9)
Stereochemical Considerations
The absolute (S)-configuration of β-hydroxy esters like the target compound is critical for biological activity. For example, Mosher’s ester analysis of ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate revealed shielded methoxy protons (3.43–3.49 ppm in ¹H-NMR) and deshielded ¹⁹F signals (−71.29 to −71.49 ppm), confirming the (S)-configuration . Similar methods apply to the target compound, underscoring the importance of stereochemical purity in pharmacological applications.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
